molecular formula C9H8N2O4 B1473068 2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid CAS No. 2097949-28-3

2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid

Cat. No.: B1473068
CAS No.: 2097949-28-3
M. Wt: 208.17 g/mol
InChI Key: CTSWVFBNXVZPSP-UHFFFAOYSA-N
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Description

2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid (CAS 2097949-28-3) is a high-purity chemical compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol . This benzo[d]isoxazole derivative is provided for research applications and must be stored at 2-8°C to ensure stability . The compound features a benzo[d]isoxazole scaffold, a privileged structure in medicinal chemistry known to impart a wide spectrum of biological activities . Isoxazole-containing compounds are of significant research interest due to their diverse pharmacological properties, which include serving as key structural components in agents with demonstrated antimicrobial, anticancer, and anti-inflammatory effects . The presence of both amino and carboxylic acid functional groups on the acetic acid side chain, along with the phenolic hydroxy group, makes this molecule a versatile building block for further chemical synthesis and derivatization. It is particularly valuable for researchers in drug discovery aiming to develop new therapeutic agents or to study structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-2-(5-hydroxy-1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c10-7(9(13)14)8-5-3-4(12)1-2-6(5)15-11-8/h1-3,7,12H,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSWVFBNXVZPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=NO2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid, also known as 2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H7NO4
  • Molecular Weight : 193.16 g/mol
  • CAS Number : 34173-03-0
  • SMILES Notation : C1=CC2=C(C=C1O)C(=NO2)CC(=O)O

The compound features a benzo[d]isoxazole moiety, which is often associated with various pharmacological activities.

Research indicates that this compound may exhibit several biological activities, primarily through the modulation of specific enzymes and receptors involved in inflammatory and neuroprotective pathways.

  • Inhibition of Lipoxygenases : Similar compounds have demonstrated inhibitory effects on lipoxygenases (LOXs), which are implicated in inflammatory processes and cancer progression. For instance, studies show that derivatives of isoxazole can inhibit 12-lipoxygenase (12-LOX), leading to reduced levels of inflammatory mediators such as 12-HETE .
  • Neuroprotective Effects : The benzo[d]isoxazole structure has been linked to neuroprotective properties, potentially through the inhibition of neuroinflammatory pathways and oxidative stress .

In Vitro Studies

A study explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the hydroxyl group significantly impact their inhibitory potency against LOXs. Compounds with a hydroxyl group at the 5-position on the isoxazole ring showed enhanced activity compared to those without .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundPotential LOX inhibition
ZonisamideAnti-convulsant, neuroprotective
4-Bromo derivativeEnhanced LOX inhibition
Benzothiazole derivativesPotent anti-inflammatory properties

Case Studies

  • Neuroinflammation : A study evaluated the effects of benzo[d]isoxazole derivatives on microglial activation in models of neuroinflammation. Results indicated that these compounds could significantly reduce pro-inflammatory cytokine production, suggesting a mechanism for their neuroprotective effects .
  • Cancer Research : Investigations into the role of LOX inhibitors in cancer therapy have highlighted the importance of targeting inflammatory pathways in tumor progression. Compounds similar to this compound have shown promise in reducing tumor growth in preclinical models by inhibiting LOX activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)

  • Structure : Isoxazole ring with a hydroxyl group at position 3 and an acetic acid side chain.
  • Molecular Weight : 158.1 g/mol .
  • Key Differences :
    • Lacks the fused benzene ring present in the benzo[d]isoxazole scaffold of the target compound.
    • Hydroxyl group at position 3 (vs. position 5 in the target compound).
  • Biological Activity : Potent agonist of glutamate and GABA receptors, leading to neurotoxic and psychoactive effects in Amanita mushrooms .
  • Pharmacokinetics : Rapidly decarboxylated to muscimol, a GABAA receptor agonist .

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic Acid

  • Structure : Benzo[d]isoxazole with a methyl group at position 5 and an acetic acid group at position 3.
  • Molecular Weight : ~193.16 g/mol (estimated based on structural similarity) .
  • Key Differences :
    • Methyl substituent at position 5 instead of hydroxyl, reducing polarity and hydrogen-bonding capacity.
  • Implications : Increased lipophilicity may enhance membrane permeability but reduce solubility compared to the hydroxylated analog .

(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic Acid Hydrate

  • Structure : Partially saturated isoxazole ring (dihydroisoxazole) with a ketone group at position 3.
  • Molecular Weight : 176.13 g/mol .
  • Key Differences :
    • Saturation of the isoxazole ring increases conformational flexibility.
    • Ketone group (3-oxo) may alter electronic properties compared to hydroxyl or methyl substituents.
  • Toxicity : Classified as acutely toxic (oral, dermal, inhalation) under OSHA standards .

2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic Acid

  • Structure : Chlorinated dihydroisoxazole ring with an acetic acid group.
  • Molecular Weight: Not explicitly stated; estimated ~194.5 g/mol (C5H7ClN2O3) .
  • Partial saturation may reduce aromatic interactions compared to benzo[d]isoxazole derivatives .

Structural and Functional Analysis (Table 1)

Table 1. Comparative Analysis of 2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic Acid and Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Properties References
This compound Benzo[d]isoxazole 5-OH, 3-acetic acid 193.16 Underexplored; structural analog of neuroactive agents
Ibotenic acid Isoxazole 3-OH, 5-acetic acid 158.10 GABA/glutamate receptor agonist
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid Benzo[d]isoxazole 5-Me, 3-acetic acid ~193.16 Likely enhanced lipophilicity
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate Dihydroisoxazole 3-oxo, 5-acetic acid 176.13 Acute toxicity (oral/dermal)

Research Findings and Implications

  • Neuroactivity Potential: The benzo[d]isoxazole scaffold in the target compound shares similarities with ibotenic acid, suggesting possible interactions with ionotropic receptors. However, the fused benzene ring may sterically hinder binding to GABA receptors, necessitating targeted assays .
  • Solubility vs. Bioavailability : The hydroxyl group in the target compound enhances water solubility compared to methyl or chloro analogs but may limit blood-brain barrier penetration .
  • Toxicity Considerations : Unlike ibotenic acid, which is metabolized to less toxic muscimol, the stability of the benzo[d]isoxazole core in the target compound could lead to prolonged biological effects .

Preparation Methods

Metal-Free Synthetic Routes to Isoxazoles

A significant approach to synthesizing isoxazole derivatives, including hydroxy-substituted benzo[d]isoxazoles, involves metal-free cycloaddition reactions. According to Das (2021), resin-bound alkynes can be reacted with in situ generated nitrile oxides derived from N-hydroxybenzimidoyl chlorides under mild conditions using lithium t-butoxide in DMSO as solvent. This method allows the formation of isoxazole rings without metal catalysts, minimizing contamination and side reactions.

  • Key steps :

    • Generation of nitrile oxide intermediates from N-hydroxybenzimidoyl chlorides.
    • Cycloaddition with alkynes to form isoxazole rings.
    • Cleavage of resin-bound isoxazoles using anhydrous HF at low temperature (0 °C) to yield the target compounds.
  • Yields and conditions :

    • Ester-functionalized isoxazoles are obtained quantitatively under microwave irradiation.
    • Subsequent conversion to hydroxylamine-functionalized isoxazoles is achieved efficiently.

This method is advantageous for the preparation of functionalized isoxazoles like 2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid due to its mild conditions and high selectivity.

Cycloaddition of Hydroxylamine to α,β-Acetylenic Ketones

An alternative and widely used method involves the regioselective cycloaddition of hydroxylamine to α,β-acetylenic ketones (ynones), which are precursors to isoxazole derivatives.

  • Reaction specifics :

    • The regioselectivity (1,4- vs. 1,2-addition) depends on the solvent system:
      • Water-tetrahydrofuran (THF) mixture favors 1,4-addition, leading to 5-hydroxy-4,5-dihydroisoxazoles.
      • Aqueous methanol favors 1,2-addition products.
    • The formed hydroxyisoxazolines can be dehydrated to yield the corresponding isoxazoles.
  • Yields and challenges :

    • Hydroxyisoxazolines are obtained in 56–88% yields.
    • Dehydration to isoxazoles proceeds smoothly for some derivatives but can give low yields (9–45%) for others, with side products formed via sigmatropic rearrangements.
  • Mechanistic insights :

    • The equilibrium between hydroxyisoxazolines and enehydroxylamines can lead to side reactions.
    • Carbonyldiimidazole (CDI) can facilitate dehydration but may also promote rearrangements to enaminoketones.

This method provides a direct route to hydroxy-substituted isoxazoles, including the 5-hydroxybenzo[d]isoxazole core, essential for the target compound.

Coupling Reactions and Functional Group Transformations

The amino acetic acid side chain can be introduced or modified via coupling reactions and functional group transformations.

  • Coupling agents :

    • Carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are commonly employed.
    • Other activating agents include 1-hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU).
  • Reaction conditions :

    • Temperatures range from -20 °C to 200 °C, with preferred ranges of -10 °C to 150 °C depending on substrate stability.
    • Stoichiometry of coupling agents is typically 0.5 to 10 equivalents relative to the carboxylic acid substrate.
  • Application :

    • Coupling of carboxylic acid derivatives with amines to form amides.
    • Conversion of ester-functionalized isoxazoles to amino acid derivatives.

These coupling strategies are integral in attaching the amino acetic acid moiety to the isoxazole ring system, enabling the synthesis of this compound.

Protection and Deprotection Strategies

Hydroxyl groups on the benzene ring often require protection during synthesis to avoid side reactions.

  • Protecting groups :

    • tert-Butyldimethylsilyl (TBDMS) groups are effective for hydroxyl protection.
    • These groups are stable under cyclization conditions and can be removed easily during isolation.
  • Benefits :

    • Protecting hydroxyl groups improves yields and selectivity.
    • Enables selective derivatization of other functional groups without interference.

Such strategies have been successfully applied in related benzo[d]heterocycle syntheses and are applicable to the target compound's preparation.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations/Notes
Metal-free cycloaddition Lithium t-butoxide, DMSO, N-hydroxybenzimidoyl chloride High selectivity, metal-free, mild Requires resin-bound alkynes
Hydroxylamine addition to ynones Hydroxylamine, THF-water (1,4-addition), aqueous MeOH (1,2-addition) Regioselective, direct isoxazole formation Side reactions during dehydration
Coupling reactions DCC, EDC·HCl, HOBt, HBTU, 0–150 °C Efficient amide bond formation Sensitive to moisture, requires optimization
Protection/deprotection of OH groups TBDMS protection, mild deprotection Improves yield and selectivity Additional synthetic steps

Research Findings and Recommendations

  • The regioselectivity of hydroxylamine addition is crucial and can be manipulated by solvent choice to favor the desired isoxazole regioisomer.
  • Metal-free cycloaddition offers a cleaner alternative to metal-catalyzed methods, reducing impurities and environmental impact.
  • Coupling agents must be carefully selected and optimized for yield and purity when attaching the amino acetic acid moiety.
  • Protection of hydroxyl groups is recommended to prevent side reactions during cyclization and coupling steps.
  • Dehydration steps require careful control to avoid side product formation via rearrangements.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid

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